molecular formula C24H29N3O3 B11029201 2-[4-(2-furylcarbonyl)piperazino]-1-[2,2,4,6-tetramethyl-1(2H)-quinolinyl]-1-ethanone

2-[4-(2-furylcarbonyl)piperazino]-1-[2,2,4,6-tetramethyl-1(2H)-quinolinyl]-1-ethanone

Cat. No.: B11029201
M. Wt: 407.5 g/mol
InChI Key: IEHWZLVMTWVLBE-UHFFFAOYSA-N
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Description

2-[4-(2-furylcarbonyl)piperazino]-1-[2,2,4,6-tetramethyl-1(2H)-quinolinyl]-1-ethanone is a complex organic compound that features a piperazine ring substituted with a furylcarbonyl group and a quinoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2-furylcarbonyl)piperazino]-1-[2,2,4,6-tetramethyl-1(2H)-quinolinyl]-1-ethanone typically involves multi-step organic reactions. One common approach includes:

    Formation of the Piperazine Derivative:

    Quinoline Derivative Synthesis: The quinoline moiety can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Coupling Reaction: The final step involves coupling the piperazine derivative with the quinoline derivative using a suitable coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furylcarbonyl group can undergo oxidation to form carboxylic acids or other oxidized derivatives.

    Reduction: The carbonyl group in the furylcarbonyl moiety can be reduced to an alcohol using reducing agents like sodium borohydride.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: N-alkyl or N-acyl piperazine derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, this compound can serve as an intermediate for the preparation of more complex molecules. Its unique structure allows for various functional group transformations.

Biology and Medicine

The compound’s structure suggests potential pharmacological activities, such as antimicrobial or anticancer properties. Research may focus on its ability to interact with biological targets like enzymes or receptors.

Industry

In the industrial sector, this compound could be used in the development of new materials or as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism by which 2-[4-(2-furylcarbonyl)piperazino]-1-[2,2,4,6-tetramethyl-1(2H)-quinolinyl]-1-ethanone exerts its effects would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The quinoline moiety could intercalate with DNA, while the piperazine ring might enhance solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • **2-[4-(2-furylcarbonyl)piperazino]-1-[2,2,4,6-tetramethyl-1(2H)-quinolinyl]-1-ethanone
  • **this compound

Uniqueness

This compound’s uniqueness lies in its combination of a piperazine ring with a furylcarbonyl group and a quinoline moiety, which is not commonly found in other compounds. This unique structure may confer specific biological activities and chemical reactivity that are advantageous for various applications.

Properties

Molecular Formula

C24H29N3O3

Molecular Weight

407.5 g/mol

IUPAC Name

2-[4-(furan-2-carbonyl)piperazin-1-yl]-1-(2,2,4,6-tetramethylquinolin-1-yl)ethanone

InChI

InChI=1S/C24H29N3O3/c1-17-7-8-20-19(14-17)18(2)15-24(3,4)27(20)22(28)16-25-9-11-26(12-10-25)23(29)21-6-5-13-30-21/h5-8,13-15H,9-12,16H2,1-4H3

InChI Key

IEHWZLVMTWVLBE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N(C(C=C2C)(C)C)C(=O)CN3CCN(CC3)C(=O)C4=CC=CO4

Origin of Product

United States

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